molecular formula C18H21ClO3 B5208085 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No. B5208085
M. Wt: 320.8 g/mol
InChI Key: TVWQCRYJLAVNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene, commonly known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor blockade.

Mechanism of Action

ICI 118,551 acts as a competitive antagonist at the beta-2 adrenergic receptor, blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-2 adrenergic receptor signaling pathway.
Biochemical and Physiological Effects:
The blockade of beta-2 adrenergic receptors by ICI 118,551 has been shown to have a number of biochemical and physiological effects. These include the relaxation of airway smooth muscle, the inhibition of lipolysis in adipose tissue, and the suppression of insulin secretion from pancreatic beta cells.

Advantages and Limitations for Lab Experiments

ICI 118,551 is a highly selective beta-2 adrenergic receptor antagonist, which makes it a valuable tool for investigating the specific effects of beta-2 adrenergic receptor blockade. However, its high selectivity may also limit its usefulness in certain experimental contexts where non-selective beta blockers are required.

Future Directions

There are several potential future directions for research involving ICI 118,551. These include investigating its effects on immune function, exploring its potential as a therapeutic agent for conditions such as asthma and diabetes, and developing new beta-2 adrenergic receptor antagonists with improved selectivity and efficacy.

Synthesis Methods

The synthesis of ICI 118,551 involves several steps, including the reaction of 3,5-dimethylphenol with 3-chloropropionyl chloride to form 1-chloro-3-(3,5-dimethylphenoxy)propan-2-one. This intermediate is then reacted with 4-methoxyphenol in the presence of a base to form the final product, ICI 118,551.

Scientific Research Applications

ICI 118,551 is used extensively in scientific research to study the role of beta-2 adrenergic receptors in various physiological and biochemical processes. It has been used to investigate the effects of beta-2 adrenergic receptor blockade on airway smooth muscle contraction, cardiovascular function, and glucose metabolism.

properties

IUPAC Name

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-13-11-14(2)18(17(19)12-13)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWQCRYJLAVNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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